molecular formula C14H12O3 B6326525 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 892873-58-4

4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6326525
CAS No.: 892873-58-4
M. Wt: 228.24 g/mol
InChI Key: VGABTIBNYPSCEI-UHFFFAOYSA-N
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Description

4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl class of molecules. This compound is characterized by the presence of a hydroxyl group at the 4-position, a methoxy group at the 3’-position, and an aldehyde group at the 3-position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a biphenyl precursor, followed by subsequent functional group transformations. For example, a Friedel-Crafts acylation reaction can introduce an acyl group at the desired position, which can then be converted to an aldehyde group through oxidation reactions .

Industrial Production Methods

In industrial settings, the production of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as Lewis acids, and controlled reaction environments are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. The presence of both hydroxyl and methoxy groups enhances its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-hydroxy-5-(3-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGABTIBNYPSCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602401
Record name 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892873-58-4
Record name 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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